Eluxadoline 2HCl
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Overview
Description
It is marketed under the brand names Viberzi and Truberzi . Eluxadoline is a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist . This unique combination of receptor activities allows it to effectively manage symptoms of IBS-D by reducing bowel contractions and alleviating abdominal pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eluxadoline involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through amide bond formation and subsequent functional group modifications. One of the synthetic routes involves the condensation of 4-carbamoyl-2,6-dimethyl-L-phenylalanine with 2-methoxy-5-({[(1S)-1-(4-phenylimidazol-2-yl)ethyl]amino}methyl)benzoic acid .
Industrial Production Methods
Industrial production of Eluxadoline typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures that the final product meets the required purity standards and is free from impurities .
Chemical Reactions Analysis
Types of Reactions
Eluxadoline undergoes various chemical reactions, including:
Oxidation: Eluxadoline can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving Eluxadoline include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Eluxadoline has several scientific research applications, including:
Mechanism of Action
Eluxadoline exerts its effects through a combination of mu-opioid receptor agonism, kappa-opioid receptor agonism, and delta-opioid receptor antagonism . By activating mu- and kappa-opioid receptors, Eluxadoline reduces colonic motility and alleviates pain. The antagonism of delta-opioid receptors further enhances its analgesic effects and helps normalize gastrointestinal transit .
Comparison with Similar Compounds
Similar Compounds
Alosetron: A selective serotonin 5-HT3 receptor antagonist used for IBS-D but with a different mechanism of action.
Uniqueness of Eluxadoline
Eluxadoline’s unique combination of receptor activities makes it particularly effective for managing IBS-D symptoms. Unlike other treatments, it provides a balanced approach to reducing bowel contractions and alleviating pain without causing significant constipation .
Properties
Molecular Formula |
C32H37Cl2N5O5 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H |
InChI Key |
YFUUQKJOCLQHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origin of Product |
United States |
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